Batoprazine
Overview
Description
Batoprazine: is a compound belonging to the phenylpiperazine class, known for its role as a serenic or anti-aggressive agent. It acts as an agonist at the 5-HT1A and 5-HT1B receptors, which are serotonin receptors . This compound is closely related to other phenylpiperazines such as eltoprazine, fluprazine, and naphthylpiperazine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Batoprazine involves the reaction of 8-hydroxycoumarin with piperazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Batoprazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of piperazine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperazine derivatives.
Substitution: Various substituted phenylpiperazines.
Scientific Research Applications
Batoprazine has several scientific research applications:
Chemistry: Used as a reference compound in the study of phenylpiperazine derivatives.
Biology: Investigated for its effects on serotonin receptors and related signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating aggression and related disorders.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
Mechanism of Action
Batoprazine exerts its effects primarily through agonism at the 5-HT1A and 5-HT1B receptors. These receptors are involved in the modulation of serotonin levels in the brain, which in turn affects mood and behavior. By activating these receptors, this compound can reduce aggression and promote a calming effect .
Comparison with Similar Compounds
- Eltoprazine
- Fluprazine
- Naphthylpiperazine
Comparison: Batoprazine is unique in its specific receptor profile and its potent anti-aggressive effects. While eltoprazine, fluprazine, and naphthylpiperazine share similar mechanisms of action, this compound’s distinct chemical structure and receptor affinity contribute to its unique pharmacological properties .
Properties
IUPAC Name |
8-piperazin-1-ylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-5-4-10-2-1-3-11(13(10)17-12)15-8-6-14-7-9-15/h1-5,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYDFXUUJQQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2OC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147254 | |
Record name | Batoprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105685-11-8 | |
Record name | 8-(1-Piperazinyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105685-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Batoprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Batoprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BATOPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZY3PL8Q0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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